molecular formula C19H20N6O B5060336 3-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine

3-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No. B5060336
M. Wt: 348.4 g/mol
InChI Key: NSWONGFIFUPMKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-[4-(3-Methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine involves multiple steps, including condensation, oxidation-dehydration, and cyclization reactions. For example, alkyl- and halo-substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines were prepared through the condensation of alpha-halocarbonyl derivatives with an aminopyrazine or the oxidation-dehydration of a [(beta-hydroxyalkyl)amino]pyrazine (Meurer et al., 1992).

Molecular Structure Analysis

Structural analysis of related compounds, such as 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, has been elucidated through spectroscopic techniques and X-ray diffraction. Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks have also been employed to understand the molecular interactions and stability of these compounds (Sallam et al., 2021).

Chemical Reactions and Properties

Compounds in this category undergo various chemical reactions, including cyclodehydration and reactions with hydrazine hydrate, to afford derivatives with potential biological activity. For example, the reaction of the hydrazide of pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazine-3-carboxylic acid with carbon disulfide in the presence of potassium hydroxide gave 1,3,4-oxadiazole-2-thione derivatives with antimicrobial activity (El-Mariah et al., 2006).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are closely related to their chemical structure and substituents. For instance, the crystalline structure and conformational energies of these compounds can be determined through X-ray crystallography and computational methods, providing insight into their stability and reactivity.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are influenced by the heterocyclic structure and substituents of the compound. The presence of the piperazinyl and pyrazolyl groups contributes to the compounds' potential biological activities, including their interaction with adrenergic receptors and monoamine oxidase inhibitors, highlighting their pharmacological relevance (Lumma et al., 1983).

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities and development of new analogs of this compound .

properties

IUPAC Name

(3-methylphenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-15-4-2-5-16(14-15)19(26)24-12-10-23(11-13-24)17-6-7-18(22-21-17)25-9-3-8-20-25/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWONGFIFUPMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(m-tolyl)methanone

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